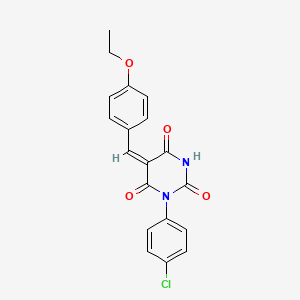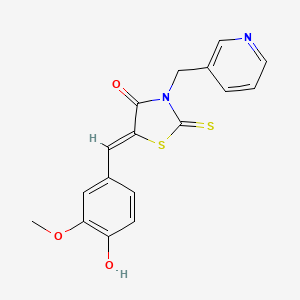![molecular formula C19H23NO6 B6131917 4-[3-(1-naphthyloxy)propyl]morpholine oxalate](/img/structure/B6131917.png)
4-[3-(1-naphthyloxy)propyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1-naphthyloxy)propyl]morpholine oxalate, also known as NAPMO, is a chemical compound that has been widely studied for its potential therapeutic applications. NAPMO is a selective agonist of the cannabinoid receptor type 2 (CB2), which is known to play a role in the regulation of immune function and inflammation.
Mecanismo De Acción
4-[3-(1-naphthyloxy)propyl]morpholine oxalate acts as a selective agonist of CB2 receptors, which are predominantly expressed on immune cells. Activation of CB2 receptors can modulate immune function and inflammation. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the migration of immune cells to sites of inflammation. This compound has also been shown to have analgesic effects, which may be mediated by its interaction with CB2 receptors in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, pain, and tumor growth. This compound has also been shown to modulate immune function by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[3-(1-naphthyloxy)propyl]morpholine oxalate in lab experiments is its selectivity for CB2 receptors, which allows researchers to specifically target immune cells and inflammation. However, one limitation of using this compound is its relatively low potency compared to other CB2 agonists. In addition, the synthesis of this compound is complex and requires several steps, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 4-[3-(1-naphthyloxy)propyl]morpholine oxalate. One area of interest is the potential therapeutic applications of this compound in diseases such as inflammation, pain, and cancer. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is the development of more potent and selective CB2 agonists, which may have improved therapeutic efficacy. Finally, the development of new synthesis methods for this compound may improve its availability for research purposes.
Métodos De Síntesis
The synthesis of 4-[3-(1-naphthyloxy)propyl]morpholine oxalate involves several steps. Firstly, 1-naphthol is reacted with 3-bromopropylamine to form 3-(1-naphthyloxy)propylamine. This intermediate is then reacted with morpholine to form this compound. The final step involves the formation of the oxalate salt of this compound. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
4-[3-(1-naphthyloxy)propyl]morpholine oxalate has been studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. Studies have shown that this compound can activate CB2 receptors and modulate immune function and inflammation. This compound has also been shown to have analgesic effects in animal models of pain. In addition, this compound has been investigated for its potential anti-cancer properties.
Propiedades
IUPAC Name |
4-(3-naphthalen-1-yloxypropyl)morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.C2H2O4/c1-2-7-16-15(5-1)6-3-8-17(16)20-12-4-9-18-10-13-19-14-11-18;3-1(4)2(5)6/h1-3,5-8H,4,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAZQUPAZPJZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-iodobenzoyl)amino]isophthalic acid](/img/structure/B6131838.png)

![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B6131847.png)

![4-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6131874.png)
![ethyl 4-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6131885.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131890.png)
![3-benzyl-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6131891.png)
![N-(3-chlorophenyl)-N-[2-(2-cyclohexylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B6131894.png)
![N-cyclopropyl-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131902.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6131915.png)
![5-(4,6-dimethoxy-2-pyrimidinyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6131925.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide hydrochloride](/img/structure/B6131929.png)
![7-[2-(1H-indol-3-yl)ethyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131937.png)
